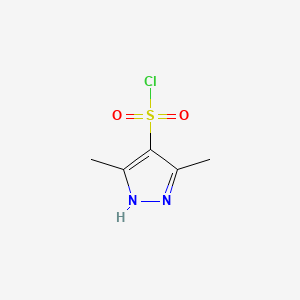

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Descripción general

Descripción

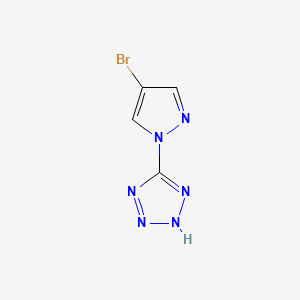

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound used as a pharmaceutical intermediate . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields were determined .Molecular Structure Analysis

The molecular formula of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is C5H7ClN2O2S . Its InChI code is 1S/C5H7ClN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3, (H,7,8) . The Canonical SMILES string is CC1=C(C(=NN1)C)S(=O)(=O)Cl .Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is 194.64 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 193.9916763 g/mol . The Topological Polar Surface Area is 71.2 Ų .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: is primarily used as an intermediate in pharmaceutical research . Its role is crucial in the synthesis of various drugs, particularly those that target the central nervous system. The compound’s reactivity due to the sulfonyl chloride group makes it a valuable precursor in constructing more complex molecules with therapeutic potential.

Coordination Chemistry

This compound serves as a precursor to a range of ligands in coordination chemistry . These ligands are integral to creating complex structures with metals, which are studied for their catalytic properties or potential use in materials science. The pyrazole ring in the compound provides a stable yet reactive platform for binding with metals.

Proteomics Research

In proteomics, 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is used to study protein interactions and functions . It can be utilized to modify proteins or peptides, thereby aiding in the understanding of their structure-activity relationships. This is essential for the development of new diagnostic tools and treatments.

Environmental Science

The compound finds application in environmental science due to its involvement in eco-friendly synthesis methods . Researchers utilize it to develop greener protocols for chemical reactions, minimizing the environmental impact of chemical waste and promoting sustainable practices in the laboratory.

Biochemistry Research

In biochemistry, this chemical is used to investigate cellular processes and molecular pathways . It can act as a building block for synthesizing compounds that probe the function of enzymes or receptors within biological systems, contributing to our understanding of life at the molecular level.

Agricultural Science

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: is also explored in agricultural science for its potential use in developing new agrochemicals . Its chemical structure could be the basis for creating pesticides or herbicides with improved efficacy and lower toxicity, aiming to enhance crop protection while being environmentally responsible.

Safety and Hazards

Mecanismo De Acción

Target of Action

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is primarily used as a pharmaceutical intermediate

Action Environment

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is noted to be moisture sensitive and incompatible with oxidizing agents . These characteristics would need to be considered in the storage and handling of this compound to maintain its stability and efficacy. Environmental factors such as temperature, humidity, and exposure to certain chemicals could potentially influence its reactivity and stability.

Propiedades

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSZCQLPLYKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344129 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

CAS RN |

80466-78-0 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

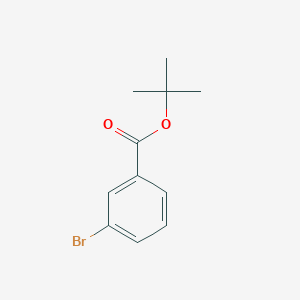

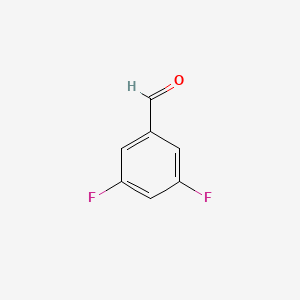

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)